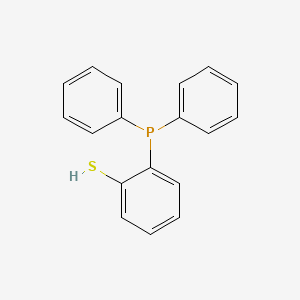

Benzenethiol, 2-(diphenylphosphino)-

Description

Contextualization within Phosphine-Thiol Ligand Chemistry

Benzenethiol (B1682325), 2-(diphenylphosphino)- belongs to the class of phosphine-thiol ligands, which are characterized by the presence of both phosphorus and sulfur donor atoms. In coordination chemistry, phosphines (PR₃) are well-established as "soft" σ-donating ligands that are notable for their electronic and steric tunability. alfa-chemistry.comumb.edu They form stable bonds with later transition metals and can modulate the electronic properties of the metal center, thereby influencing the reactivity and selectivity of catalytic processes. alfa-chemistry.com

Thiols (-SH) and their corresponding thiolates (-S⁻) are also soft donors that readily coordinate to transition metals. The combination of both a phosphine (B1218219) and a thiol group within a single molecule, as seen in Benzenethiol, 2-(diphenylphosphino)-, creates a ligand with synergistic properties. The presence of two different soft donor atoms allows for enhanced stability of the resulting metal complexes, particularly with late transition metals such as palladium, platinum, gold, rhenium, and technetium. This dual functionality is central to its role in the development of robust and efficient catalysts.

Significance of Heterofunctional Ligands in Coordination Chemistry

Heterofunctional ligands, also known as hybrid ligands, possess two or more different donor atoms. Benzenethiol, 2-(diphenylphosphino)- is a prime example of a P,S-heterofunctional ligand. The significance of such ligands in coordination chemistry is multifaceted:

Chelation: The proximate arrangement of the phosphine and thiol groups on the benzene (B151609) backbone allows the ligand to act as a bidentate chelating agent, binding to a metal center through both the phosphorus and sulfur atoms. This chelation effect results in the formation of a stable ring structure, which enhances the thermodynamic stability of the coordination complex compared to complexes with analogous monodentate ligands. nih.gov

Hemilability: The presence of two donor atoms with different binding strengths can impart hemilabile properties to the ligand. In a catalytic cycle, one of the donor atoms (typically the weaker one) can dissociate from the metal center, opening up a coordination site for a substrate molecule to bind and react. The donor atom can then re-coordinate, stabilizing the complex. This "on-off" functionality is crucial in many catalytic processes. nih.govnih.gov

Access to Diverse Coordination Geometries: By binding to a metal center in either a monodentate (through P or S) or a bidentate (through P and S) fashion, these ligands can stabilize various coordination geometries. For instance, in palladium(II) complexes, Benzenethiol, 2-(diphenylphosphino)- can form slightly distorted square-planar environments. nih.gov

The combination of a tunable phosphine group and a reactive thiol group provides a powerful tool for designing sophisticated metal complexes with tailored electronic and steric properties for specific applications.

Overview of Academic Research Trajectories for Benzenethiol, 2-(diphenylphosphino)-

Academic research involving Benzenethiol, 2-(diphenylphosphino)- has primarily focused on its applications in coordination chemistry and homogeneous catalysis. The ability of this ligand to stabilize various transition metal centers has made it a subject of extensive study.

Key research areas include:

Coordination Chemistry: A significant body of research has explored the synthesis and characterization of stable complexes of Benzenethiol, 2-(diphenylphosphino)- with a range of transition metals, including nickel, palladium, platinum, rhenium, and technetium. These studies focus on the structural and electronic properties of the resulting coordination compounds. For example, it readily reacts with palladium(II) precursors to form stable, square-planar cis-complexes. nih.gov

Homogeneous Catalysis: The metal complexes derived from this ligand have been investigated as catalysts for a variety of organic transformations. The electronic and steric properties imparted by the ligand are crucial for achieving high efficiency, selectivity, and catalyst stability. lookchem.com Its complexes, particularly with palladium, are employed in developing innovative catalytic processes. lookchem.comresearchgate.net

Materials Science: There is growing interest in using this ligand for the development of new materials. By incorporating it into a material's structure, researchers aim to create substances with specific properties, such as enhanced conductivity or catalytic activity. lookchem.com

| Catalytic Reaction | Metal Center | Role of the Ligand |

|---|---|---|

| Hydrogenation | Transition Metals (e.g., Rhodium) | Stabilizes the metal center and modulates its electronic properties for efficient hydrogen activation. |

| Hydroformylation | Transition Metals (e.g., Rhodium, Cobalt) | Controls selectivity (linear vs. branched aldehydes) through steric and electronic effects. |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to efficient C-C bond formation. researchgate.net |

Properties

IUPAC Name |

2-diphenylphosphanylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15PS/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJHFBKGOBDVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466652 | |

| Record name | Benzenethiol, 2-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119327-17-2 | |

| Record name | Benzenethiol, 2-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenethiol, 2 Diphenylphosphino and Its Derivatives

Established Laboratory Synthesis Routes

The laboratory-scale synthesis of 2-(diphenylphosphino)benzenethiol primarily relies on three well-established methods: nucleophilic substitution, metal-mediated coupling, and ortho-lithiation followed by electrophilic quenching.

Nucleophilic Substitution Reactions

A common and direct approach to synthesizing 2-(diphenylphosphino)benzenethiol involves the nucleophilic substitution reaction between an alkali metal salt of thiophenol (a thiophenolate) and chlorodiphenylphosphine (B86185). This reaction is typically carried out in an inert solvent to prevent oxidation of the reactants and products. The thiophenolate, generated in situ by treating thiophenol with a suitable base, acts as the nucleophile, attacking the electrophilic phosphorus center of chlorodiphenylphosphine and displacing the chloride leaving group.

The selection of the base and solvent is crucial for optimizing the reaction conditions and maximizing the yield. Common bases include organolithium reagents like n-butyllithium or alkali metal hydroxides. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are frequently employed to ensure the solubility of the reactants and to maintain a controlled reaction environment.

Table 1: Nucleophilic Substitution for the Synthesis of 2-(Diphenylphosphino)benzenethiol

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| Thiophenol | Chlorodiphenylphosphine | n-Butyllithium | THF | -78 to RT | High |

| Thiophenol | Chlorodiphenylphosphine | Triethylamine | Dichloromethane (B109758) | RT | 87.5 nih.gov |

Note: "RT" denotes room temperature. Data compiled from generalized procedures and a specific example for a related complex synthesis. nih.gov

Metal-Mediated Coupling Reactions

Metal-mediated cross-coupling reactions offer a powerful alternative for the formation of the crucial carbon-phosphorus bond in 2-(diphenylphosphino)benzenethiol. These reactions typically involve the coupling of an aryl halide, such as 2-bromobenzenethiol, with a phosphorus nucleophile, like diphenylphosphine, in the presence of a transition metal catalyst, most commonly palladium or nickel complexes.

The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the low-valent metal center, followed by reaction with the phosphine (B1218219), and concluding with reductive elimination to yield the desired product and regenerate the active catalyst. The efficiency of these reactions is highly dependent on the choice of catalyst, supporting ligands, base, and solvent. While this method is a cornerstone of modern synthetic chemistry for forming C-P bonds, specific high-yield protocols for the direct synthesis of 2-(diphenylphosphino)benzenethiol are less commonly detailed in foundational literature compared to other routes. However, the principles of palladium-catalyzed phosphination are well-established for a wide range of aryl halides and phosphines. nih.govresearchgate.net

Ortho-Lithiation of Benzenethiol (B1682325) Followed by Electrophilic Quenching

Directed ortho-lithiation is a highly regioselective method for functionalizing aromatic rings. In the context of synthesizing 2-(diphenylphosphino)benzenethiol, this strategy involves the deprotonation of the ortho-position of benzenethiol using a strong organolithium base, such as n-butyllithium or sec-butyllithium. The thiol group itself can direct the lithiation to the adjacent carbon atom. To prevent the base from reacting with the acidic thiol proton, it is often necessary to first deprotonate the thiol to form the lithium thiophenolate. Subsequent treatment with an additional equivalent of the organolithium base can then effect the ortho-lithiation.

The resulting dilithiated species is then quenched with an electrophilic phosphorus reagent, typically chlorodiphenylphosphine, to introduce the diphenylphosphino group at the 2-position. This method provides a high degree of regiocontrol and is particularly useful for preparing specifically substituted derivatives.

Advanced Synthetic Strategies for Analogs and Functionalized Derivatives

Building upon the fundamental synthetic routes, more advanced strategies have been developed to construct complex analogs and functionalized derivatives of 2-(diphenylphosphino)benzenethiol. These methods are crucial for tuning the electronic and steric properties of the resulting ligands for specific applications in catalysis and materials science.

Synthesis of Polydentate Thiophenol-Based Ligands (e.g., bis(phosphino)thiophenol derivatives)

The synthesis of polydentate ligands, such as those containing two phosphino (B1201336) groups on a thiophenol backbone, often requires a multi-step approach involving sequential functionalization. A notable example is the synthesis of 2,6-bis(diphenylphosphino)thiophenol. This synthesis can be achieved through sequential ortho-lithiations of a protected thiophenol, such as tert-butyl phenyl sulfide.

The synthesis commences with the protection of the thiol group of thiophenol as a tert-butyl thioether. This protected intermediate then undergoes a first ortho-lithiation, followed by quenching with one equivalent of chlorodiphenylphosphine. A second, sequential ortho-lithiation at the remaining ortho-position is then carried out, followed by another quench with chlorodiphenylphosphine. The final step involves the deprotection of the tert-butyl group to liberate the free thiol, yielding the desired 2,6-bis(diphenylphosphino)thiophenol. This sequential approach allows for the controlled introduction of multiple phosphine moieties onto the aromatic ring.

Table 2: Synthesis of 2,6-bis(diphenylphosphino)thiophenol via Sequential Ortho-Lithiation

| Step | Starting Material | Reagents | Key Intermediate |

| 1 | tert-Butyl phenyl sulfide | 1. sec-BuLi/TMEDA 2. ClPPh₂ | 2-(Diphenylphosphino)phenyl tert-butyl sulfide |

| 2 | 2-(Diphenylphosphino)phenyl tert-butyl sulfide | 1. n-BuLi 2. ClPPh₂ | 2,6-Bis(diphenylphosphino)phenyl tert-butyl sulfide |

| 3 | 2,6-Bis(diphenylphosphino)phenyl tert-butyl sulfide | Li or Na naphthalenide | 2,6-Bis(diphenylphosphino)thiophenol |

TMEDA = Tetramethylethylenediamine. Data derived from procedural descriptions.

Scalable Synthetic Considerations and Process Optimization

While specific, detailed industrial production methods for 2-(diphenylphosphino)benzenethiol are not extensively published, the scale-up of its synthesis from laboratory to industrial quantities involves standard chemical engineering and process chemistry principles. The common laboratory synthesis involves the reaction of a diphenylphosphorus halide, such as chlorodiphenylphosphine, with 2-lithiothiophenolate, which is generated in situ from thiophenol and a strong base like n-butyllithium.

A general approach to scaling up this synthesis would focus on optimizing reaction parameters to maximize yield, purity, and throughput while ensuring safety and minimizing cost and environmental impact. Key areas for consideration include:

Reagent Selection and Stoichiometry: On a large scale, the use of highly reactive and hazardous reagents like n-butyllithium requires specialized handling and equipment. Process optimization might explore alternative, safer, or more cost-effective bases. Precise control of stoichiometry is crucial to minimize side reactions and maximize the conversion of starting materials.

Solvent Choice and Recovery: The choice of solvent impacts reaction rate, solubility of intermediates, and product isolation. For industrial applications, factors such as cost, toxicity, environmental impact, and the ease of recovery and recycling are paramount. Ethereal solvents like THF, common in lab-scale synthesis, might be replaced with higher-boiling, less hazardous alternatives.

Temperature and Pressure Control: The reaction to form the thiolate and the subsequent phosphination are often exothermic. Effective heat management is critical on a large scale to prevent runaway reactions and the formation of byproducts. The process must be designed with adequate cooling capacity, and the rate of reagent addition may be used to control the reaction temperature.

Work-up and Purification: Laboratory purification methods like column chromatography are generally not feasible for large-scale production. Alternative methods such as crystallization, distillation, or extraction must be developed. The optimization of the work-up procedure to efficiently remove impurities and unreacted starting materials is a critical step in process development.

Process Safety and Environmental Considerations: A thorough hazard analysis is required to scale up the synthesis. This includes evaluating the toxicity and reactivity of all reagents, intermediates, and products. Waste minimization and the development of environmentally benign procedures are integral parts of modern chemical process optimization.

The table below outlines key parameters and their considerations for process optimization.

| Parameter | Laboratory Scale Consideration | Scalable Process Consideration |

| Base | n-Butyllithium (common) | Alternative, safer, and more economical bases (e.g., NaH, Grignard reagents) |

| Solvent | Anhydrous ethereal solvents (e.g., THF, Diethyl ether) | Higher-boiling point solvents, solvent recovery/recycling, cost, safety profile. |

| Temperature | Often low temperatures (e.g., -78°C to RT) | Precise temperature control for safety and selectivity, efficient heat exchange. |

| Purification | Silica gel chromatography | Crystallization, distillation, extraction. |

| Safety | Standard laboratory fume hood and PPE | Process hazard analysis (PHA), specialized containment, emergency relief systems. |

Coordination Chemistry of Benzenethiol, 2 Diphenylphosphino

Fundamental Ligating Properties

The unique arrangement of a thiol and a phosphine (B1218219) group on adjacent positions of a benzene (B151609) ring endows Benzenethiol (B1682325), 2-(diphenylphosphino)- with distinct properties that govern its coordination behavior.

Benzenethiol, 2-(diphenylphosphino)- is a classic example of a bifunctional or mixed-donor ligand, featuring two different coordinating atoms: a soft sulfur atom from the thiol group and a moderately soft phosphorus atom from the diphenylphosphino group. researchgate.net According to Hard and Soft Acids and Bases (HSAB) theory, soft donors like sulfur and phosphorus show a strong affinity for soft metal acceptors. This dual-donor capability allows the ligand to form stable complexes, particularly with late transition metals. The diphenylphosphino group acts as an electron-donating moiety, which increases the electron density at the sulfur atom, thereby enhancing its nucleophilicity and coordination potential.

When Benzenethiol, 2-(diphenylphosphino)- coordinates to a metal center through both its phosphorus and sulfur atoms, it forms a stable five-membered chelate ring. This chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to analogous complexes formed with monodentate phosphine and thiol ligands. This phenomenon, known as the chelate effect, is primarily driven by a favorable increase in entropy. The formation of one chelate complex from a metal ion and a bidentate ligand results in a greater number of free-moving particles in solution than the formation of a complex with two separate monodentate ligands. This increased disorder of the system is entropically favorable and contributes to a more negative Gibbs free energy of formation, indicating a more stable complex. The synergistic soft-donor interactions from the thiol-phosphine combination further contribute to the high stability of these complexes.

The ligand demonstrates notable flexibility in its coordination, adapting to the electronic and steric requirements of the metal center. While it predominantly acts as a P,S-bidentate chelating ligand, its behavior can be influenced by the specific metal ion and reaction conditions. The soft nature of both donor atoms leads to a high selectivity for soft late transition metals. This selectivity can be contrasted with analogous ligands where the soft thiol donor is replaced by a harder oxygen donor (from an aldehyde or carboxylic acid group), which show a greater affinity for harder metal ions like Fe³⁺ and Co²⁺. The flexibility of the P-C and S-C bonds allows the chelate ring to adopt conformations that minimize steric strain, accommodating various coordination geometries dictated by the metal center.

Complexation with Transition Metals

The versatile ligating properties of Benzenethiol, 2-(diphenylphosphino)- have led to the synthesis and characterization of a wide array of complexes with d-block transition metals.

Benzenethiol, 2-(diphenylphosphino)- forms stable complexes with a broad range of d-block transition metals. Research has documented its coordination with elements from Group 7 to Group 11, including technetium (Tc) and rhenium (Re), mdpi.comfu-berlin.de cobalt (Co) and ruthenium (Ru), researchgate.netnih.gov nickel (Ni), palladium (Pd), and platinum (Pt), researchgate.netrsc.orgnih.gov and silver (Ag) and gold (Au). mdpi.comnih.gov The stability of these complexes is attributed to the strong covalent interactions between the soft metal centers and the soft P/S donor atoms, augmented by the chelate effect.

Table 1: Examples of Metal Complexes with Benzenethiol, 2-(diphenylphosphino)-

| Metal | Example Complex Formula | Coordination Geometry | Reference(s) |

|---|---|---|---|

| Pd | cis-[Pd(Ph₂PC₆H₄S)₂] | Distorted Square Planar | |

| Re | [Re(Ph₂PC₆H₄S)₃] | Trigonal Prismatic | |

| Tc | [Tc(Ph₂PC₆H₄S)₃] | Trigonal Prismatic | |

| Ni | [Ni(dppe)(SR)₂] type | Square Planar | researchgate.net |

| Pt | [Pt(SR)₂(diphosphine)] type | Distorted Square Planar | rsc.orgnih.gov |

| Au | [Au(SR)(PR₃)] type | Linear/Trigonal Planar | mdpi.com |

| Ag | [Ag(SR)(PR₃)] type | Various | nih.gov |

| Ru | [Ru(Cp)(PhP(C₆H₄S)₂)Ru(Cp)]²⁺ type | Dinuclear | researchgate.net |

| Co | [Co₂(CO)₆(μ-diphosphine)] type | Dinuclear | mdpi.com |

Note: This table provides representative examples; the ligand can form various other complexes with these metals.

The most prevalent coordination mode for Benzenethiol, 2-(diphenylphosphino)- is as a P,S-bidentate chelating ligand, where it binds to a single metal center through both its phosphorus and deprotonated sulfur atoms. This mode is observed in numerous mononuclear complexes, such as the distorted square planar palladium complex, cis-[Pd(Ph₂PC₆H₄S)₂]. In this structure, two ligands chelate the Pd(II) center, with the phosphorus and sulfur atoms occupying adjacent coordination sites.

In addition to chelation, the thiolate sulfur atom can act as a bridging ligand between two metal centers. This S-bridging mode leads to the formation of dinuclear or polynuclear complexes. For instance, thiolate-bridged dinuclear ruthenium complexes have been synthesized where the sulfur atoms of the ligands span two ruthenium centers. researchgate.net This bridging capability is a common feature of thiolate ligands and allows for the construction of more complex molecular architectures with potential applications in catalysis. researchgate.netwikipedia.org While less common for this specific ligand compared to simple chelation, the S-bridging mode highlights its versatility in assembling polymetallic structures.

Structural Isomerism in Metal Complexes

The bifunctional nature of Benzenethiol, 2-(diphenylphosphino)-, possessing both a soft phosphine and a borderline soft thiolate donor, gives rise to several possibilities for structural isomerism in its metal complexes. Structural isomers are compounds that share the same molecular formula but have different bonding arrangements. youtube.com The specific types of isomerism observed depend on the metal center, its preferred coordination geometry, and the stoichiometry of the complex.

One of the primary forms of isomerism applicable to complexes with ambidentate ligands is linkage isomerism . Although Benzenethiol, 2-(diphenylphosphino)- typically acts as a bidentate P,S-chelating ligand, under certain conditions, it could potentially coordinate in a monodentate fashion through either the phosphorus or the sulfur atom. This would result in two distinct linkage isomers, [M-(P,S)-Lₙ] and [M-(S,P)-Lₙ], where one donor atom is coordinated and the other is pendant.

More commonly, geometric isomerism arises in square planar or octahedral complexes containing two or more of these P,S-chelating ligands. For instance, in an octahedral complex with the general formula [M(P^S)₂(X)₂], the two Benzenethiol, 2-(diphenylphosphino)- ligands can be arranged mutually cis or trans. Similarly, in a square planar [M(P^S)₂] complex, the phosphorus and sulfur donors can be arranged to give cis and trans isomers with respect to similar donor atoms. The influence of coordination on ligand geometry is a significant factor, as the chelation can induce strain and affect bond angles within the ligand itself. researchgate.net

Coordination sphere isomerism is another theoretical possibility, particularly in the synthesis of complex salts. This would involve an isomer where the Benzenethiol, 2-(diphenylphosphino)- ligand is part of the cationic coordination sphere and another isomer where it might be part of an anionic coordination sphere, or even exchanged with a counter-ion. youtube.com

Electronic Properties and Metal-Ligand Interactions in Complexes

The electronic properties of complexes containing Benzenethiol, 2-(diphenylphosphino)- are governed by the nature of the metal-ligand interactions. As a mixed-donor ligand, it combines a soft phosphine (PPh₂) group with a borderline soft thiolate (-S⁻) group, making it a versatile ligand for a wide range of transition metals.

The interaction between the metal and the ligand donors is primarily covalent. The soft phosphorus atom forms strong bonds with soft, electron-rich late transition metals like Ni(II), Pd(II), Pt(II), and Au(I). The thiolate sulfur is also a soft donor that forms robust bonds with these metals. researchgate.net Crystallographic studies of related technetium and rhenium complexes reveal that the metal-sulfur bond distances (typically 2.3–2.5 Å) can be shorter than the metal-phosphorus bond distances (2.4–2.6 Å), suggesting strong metal-thiolate interactions.

The electronic structure and properties of these complexes are often investigated using a combination of experimental techniques and theoretical calculations. mdpi.comresearchgate.net

Spectroscopy: UV-visible spectroscopy provides information about electronic transitions within the complex, which can be assigned as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions.

Electrochemistry: Cyclic voltammetry is used to probe the redox behavior of the complex, identifying whether electron transfer events are metal-centered or ligand-centered. nih.govresearchgate.net

DFT Calculations: Density Functional Theory (DFT) calculations are employed to model the geometry and electronic structure of the complexes. These calculations help in understanding the distribution of frontier molecular orbitals (HOMO and LUMO) and the nature of the metal-ligand bonding. mdpi.com The presence of both P and S donors allows for a rich electronic structure that can be tuned by changing the metal or the substituents on the ligand. researchgate.net

The table below provides representative bond length data from a related complex, illustrating the typical metal-ligand interactions.

| Bond Type | Bond Length (Å) | Complex System Reference | Ref. |

| Metal-S | 2.3–2.5 | Technetium/Rhenium complexes with P,S ligands | |

| Metal-P | 2.4–2.6 | Technetium/Rhenium complexes with P,S ligands | |

| Ni-P | 2.224–2.240 | Azaphosphanickelacycle complex with diphosphine ligand | nsf.gov |

| Ni-P (axial) | 2.3552(9) | Azaphosphanickelacycle complex with diphosphine ligand | nsf.gov |

An article on the catalytic applications of "Benzenethiol, 2-(diphenylphosphino)-" cannot be generated as requested.

Following a comprehensive multi-step search of publicly available scientific literature, it has been determined that there is insufficient specific data to fulfill the detailed requirements of the user's request. While the compound Benzenethiol, 2-(diphenylphosphino)- is recognized as a ligand in transition metal complexes with potential applications in catalysis, including hydrogenation, hydroformylation, and cross-coupling reactions, specific research articles detailing its use and performance in these reactions could not be located.

Notably, the synthesis of complexes such as cis-Bis[2-(diphenylphosphino)benzenethiolato-κ²P,S]palladium(II) has been reported, and their potential for use in catalytic processes has been acknowledged in the literature. However, subsequent publications that demonstrate the application of these specific complexes in the requested reactions (Mizoroki–Heck, hydrogenation, hydroformylation, C-S/C-O bond activation, and hydrogen evolution reactions) and provide the necessary experimental data—such as substrates, reaction conditions, yields, selectivity, and turnover frequencies—were not found.

Without these detailed research findings, it is not possible to generate the thorough, scientifically accurate content and data tables for each specified section and subsection of the outline while adhering to the strict constraint of focusing solely on the chemical compound “Benzenethiol, 2-(diphenylphosphino)-”. Proceeding would require speculation based on the performance of related but distinct chemical compounds, which would violate the core instructions of the prompt.

Catalysis Mediated by Benzenethiol, 2 Diphenylphosphino Based Complexes

Electrocatalysis

Hydrogen Oxidation Reactions (HOR)

Complexes of Benzenethiol (B1682325), 2-(diphenylphosphino)- with nickel have been identified as active catalysts for the hydrogen oxidation reaction (HOR), a critical process in the operation of hydrogen fuel cells. The performance of these catalysts is evaluated based on key metrics such as turnover frequency (TOF) and overpotential, which quantify the catalyst's efficiency and the excess voltage required to drive the reaction, respectively.

A notable example is the tetra-coordinate nickel(II) complex, bis[2-(diphenylphosphino)benzenethiolato]nickel(II), denoted as [Ni(Ph₂PC₆H₄S)₂]. This complex has demonstrated the ability to electrocatalytically cleave dihydrogen in the presence of a non-coordinating base, triethylamine. Experimental studies have quantified its catalytic activity, revealing a turnover frequency of 23 s⁻¹ at an overpotential of 0.33 V. This level of activity positions it as a promising candidate for further development in the field of noble-metal-free electrocatalysts for HOR.

The catalytic performance of such complexes is intricately linked to the electronic and steric properties of the ligand framework. The combination of a soft phosphine (B1218219) donor and a thiolate sulfur donor in the Benzenethiol, 2-(diphenylphosphino)- ligand provides a unique coordination environment that can be finely tuned to optimize catalytic efficiency. Further research into derivatives of this ligand system may lead to catalysts with enhanced activity and lower overpotentials, bringing them closer to the performance of platinum-based catalysts.

Table 1: Electrocatalytic Hydrogen Oxidation Performance of a Nickel Complex with Benzenethiol, 2-(diphenylphosphino)-

| Catalyst | Reaction | Turnover Frequency (s⁻¹) | Overpotential (V) |

|---|---|---|---|

| [Ni(Ph₂PC₆H₄S)₂] | Hydrogen Oxidation | 23 | 0.33 |

Mechanistic Investigations of Catalytic Cycles

Role of the Ligand in Stabilizing Transition States and Intermediates

The Benzenethiol, 2-(diphenylphosphino)- ligand plays a pivotal role in the catalytic cycle of hydrogen oxidation by stabilizing key transition states and intermediates. Its unique bidentate, anionic P,S-coordination to the metal center, typically nickel, creates a robust and electronically flexible framework that facilitates the elementary steps of the catalytic process. The combination of a soft phosphine donor and a thiolate sulfur donor allows for effective modulation of the electron density at the metal center, which is crucial for both the binding of hydrogen and the subsequent cleavage of the H-H bond.

Identification of Active Catalytic Species

The identification of the active catalytic species is a critical step in understanding the mechanism of hydrogen oxidation catalyzed by complexes of Benzenethiol, 2-(diphenylphosphino)-. For the nickel complex [Ni(Ph₂PC₆H₄S)₂], the catalytic cycle is proposed to involve changes in the oxidation state of the nickel center. The resting state of the catalyst is typically the Ni(II) complex. Upon interaction with hydrogen and a base, the active species is generated.

While a definitive spectroscopic identification of all intermediates in the HOR catalytic cycle for this specific complex is still an area of active research, analogies to related nickel-diphosphine and nickel-dithiolate systems suggest potential pathways. In many nickel-based HOR catalysts, the active species is a Ni(I) or Ni(0) complex, which is sufficiently electron-rich to activate the H-H bond. Alternatively, a Ni(II)-hydride species could be formed. However, for the [Ni(Ph₂PC₆H₄S)₂] system, a ligand-centered mechanism has been proposed where the formal oxidation state of the metal may not change as dramatically. In such a scenario, the "active species" might be better described as a state where the entire complex, including the ligand, is primed for reaction with hydrogen, possibly through a protonated or deprotonated form of the ligand itself. Further in-situ spectroscopic and computational studies are needed to unequivocally identify the transient intermediates and the true nature of the active catalytic species in the hydrogen oxidation reaction mediated by these complexes.

Kinetic and Thermodynamic Studies of Reaction Pathways

Thermodynamic parameters, such as the redox potentials of the various nickel species involved in the catalytic cycle and the pKa of the ligand, are crucial for understanding the feasibility of proposed mechanistic steps. While detailed thermodynamic data for the individual steps of the HOR catalytic cycle for [Ni(Ph₂PC₆H₄S)₂] are not yet fully established, studies on related nickel complexes provide a framework for understanding the energetics of processes like hydrogen binding, heterolytic cleavage, and proton and electron transfer. Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing calculated energies of intermediates and transition states, thereby helping to map out the complete energy profile of the catalytic cycle. Such combined experimental and theoretical approaches are vital for a comprehensive understanding of the reaction pathways and for the rational design of more efficient catalysts.

Computational and Theoretical Investigations

Electronic Structure and Bonding Analysis

The dual functionality of Benzenethiol (B1682325), 2-(diphenylphosphino)-, with its soft phosphine (B1218219) and thiol donor atoms, leads to a rich and complex electronic structure that is highly suitable for investigation by modern computational techniques.

Density Functional Theory (DFT) Calculations on the Ligand and its Metal Complexes

Density Functional Theory (DFT) has become a standard and widely applied computational method for investigating the structural and electronic properties of molecules and metal complexes. researchgate.netrsc.org DFT calculations are used to determine optimized geometries, predict spectroscopic properties, and understand the nature of chemical bonds. nih.govresearchgate.net For metal complexes involving phosphine-thiolate type ligands, DFT provides a reliable means to predict geometries and the relative stabilities of various isomers. researchgate.net

In typical DFT studies on such complexes, the geometry of the ligand and its metal complexes are optimized to find the most stable energetic configuration. researchgate.netresearchgate.net Functionals like B3LYP are commonly employed for the main group atoms, while basis sets such as LANL2DZ are often used for transition metals to account for relativistic effects. researchgate.netbiointerfaceresearch.com

While specific DFT data for Benzenethiol, 2-(diphenylphosphino)- complexes are not widely published, analysis of analogous P,S-ligated systems provides insight into the expected structural parameters. For instance, in square-planar Ni(II) or Pd(II) complexes with mixed P,S donor sets, the metal-phosphorus (M-P) and metal-sulfur (M-S) bond lengths are key parameters that can be accurately predicted.

| Complex Type | Metal-Phosphorus (M-P) Bond Length (Å) | Metal-Sulfur (M-S) Bond Length (Å) | Reference System |

|---|---|---|---|

| Ni(II) Square-Planar | ~2.15 - 2.25 | ~2.10 - 2.20 | Generic Ni(II)-Phosphinothiolate |

| Pd(II) Square-Planar | ~2.20 - 2.35 | ~2.25 - 2.40 | Generic Pd(II)-Phosphinothiolate researchgate.netresearchgate.net |

| Pt(II) Square-Planar | ~2.20 - 2.30 | ~2.25 - 2.35 | Generic Pt(II)-Phosphinothiolate nih.govcsic.es |

These calculations reveal that the precise bond lengths are influenced by the nature of the metal, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere.

Molecular Orbital Analysis (e.g., HOMO-LUMO gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic properties of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In metal complexes of ligands like Benzenethiol, 2-(diphenylphosphino)-, the HOMO and LUMO are typically delocalized over the entire molecule, but with principal contributions from specific fragments. Computational studies on analogous phosphine and thiolate complexes show that the HOMO is often characterized by significant metal d-orbital character, mixed with contributions from the p-orbitals of the donor atoms (P and S). nih.gov Conversely, the LUMO is frequently dominated by ligand-based orbitals, often the π* anti-bonding orbitals of the aromatic rings. nih.gov

The calculated HOMO-LUMO energy gap reveals whether charge transfer is likely to occur within the molecule. nih.gov For many transition metal complexes, this gap falls within the range of visible light, which explains their color and photophysical properties.

| Molecular Orbital | Primary Contribution | Secondary Contribution | Significance |

|---|---|---|---|

| HOMO | Pd(d-orbital) | S(p-orbital), P(p-orbital) | Electron-donating capability of the complex |

| LUMO | Ligand (π* orbitals of phenyl rings) | Pd(d-orbital) | Electron-accepting capability of the complex |

| HOMO-LUMO Gap (ΔE) | Typically 2.5 - 4.0 eV | Indicator of chemical reactivity and stability |

Investigations of Metal-Ligand Orbital Character

The nature of the coordination bond between the metal center and the phosphine and sulfur donors is a key aspect of the electronic structure. Phosphine ligands are well-understood to be excellent σ-donors through the phosphorus lone pair. wikipedia.org They also exhibit π-acceptor properties, which arise from the overlap of filled metal d-orbitals with the empty σ* anti-bonding orbitals of the phosphorus-carbon bonds. wikipedia.org

Thiolate ligands, being anionic, are potent σ-donors. nih.gov The extent of π-donation from sulfur lone pairs to empty metal d-orbitals can vary depending on the geometry of the complex and the orientation of the orbitals. Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify these donor-acceptor interactions and assess the covalency of the metal-ligand bonds. nih.gov

Studies on Ni(II) complexes with thiolate and oxidized thiolate (sulfinate, RSO₂⁻) ligands have shown that even upon oxidation of the sulfur, the Ni-S bond remains highly covalent. nih.gov This is because the oxidized ligand utilizes high-lying S-O π* orbitals for strong σ-donation to the metal. nih.gov For Benzenethiol, 2-(diphenylphosphino)-, the M-S bond is expected to be a strong, covalent, sigma interaction, while the M-P bond will have both σ-donor and π-acceptor character.

Mechanistic Computational Studies

Beyond static electronic structure, computational chemistry is a powerful tool for elucidating the dynamic processes of chemical reactions, including complex catalytic cycles and redox events.

Elucidation of Catalytic Mechanisms and Pathways

Complexes of Benzenethiol, 2-(diphenylphosphino)- are potential catalysts for various transformations, most notably cross-coupling reactions. numberanalytics.com Computational modeling using DFT can map the entire catalytic cycle for such reactions. researchgate.net A typical palladium-catalyzed cross-coupling reaction, for example, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnih.gov

DFT calculations can identify the structures and energies of all intermediates and, crucially, the transition states that connect them. researchgate.net This allows for the determination of the reaction's energy profile and identification of the rate-determining step. numberanalytics.com The calculations can also clarify the role of the ligand by showing how its steric bulk and electronic properties influence the stability of intermediates and the energy barriers of transition states. researchgate.netnih.gov While a specific mechanistic study for a Benzenethiol, 2-(diphenylphosphino)- complex is not available, the general principles derived from studies of other phosphine-ligated palladium and nickel catalysts are directly applicable. nih.govkuleuven.be

Studies on Ligand Transformations and Redox Events

The Benzenethiol, 2-(diphenylphosphino)- ligand and its metal complexes contain multiple redox-active sites: the transition metal center, the sulfur atom, and potentially the phosphine group. researchgate.net The sulfur of a thiolate ligand can be oxidized, for instance, to form a disulfide or a sulfinate. nih.govnih.gov The metal center can typically undergo changes in its oxidation state (e.g., Pd(0)/Pd(II) or Ni(I)/Ni(III)).

Computational electrochemistry, a branch of theoretical chemistry, can be used to predict the redox potentials of these processes. Studies on gold(I) phosphine thiolate complexes have demonstrated that the initial oxidation can be sulfur-centered. researchgate.netnih.gov At low potentials, oxidation of the thiolate ligand can occur, leading to subsequent chemical reactions like disulfide formation. nih.gov At higher potentials, metal-centered oxidation becomes more favorable. nih.gov

Computational studies can model these electron transfer processes and subsequent transformations. By calculating the relative energies of different oxidized states and potential reaction intermediates, researchers can predict the most likely pathways for redox-induced ligand transformations. This is particularly relevant in understanding catalyst deactivation pathways or in designing new redox-active materials. nih.govmdpi.com

Predictive Modeling for Ligand Design and Reactivity

Predictive modeling in computational chemistry offers a powerful approach to forecast the behavior of ligands and their corresponding metal complexes, thereby guiding the rational design of new catalysts and functional materials. For "Benzenethiol, 2-(diphenylphosphino)-," predictive models are employed to understand how its structural and electronic properties influence its coordination chemistry and subsequent reactivity in catalytic processes. These models often leverage quantitative structure-activity relationships (QSAR) and density functional theory (DFT) to establish correlations between ligand descriptors and catalytic performance.

The dual functionality of Benzenethiol, 2-(diphenylphosphino)-, featuring a soft sulfur donor and a moderately soft phosphorus donor, makes it a versatile ligand. Predictive models aim to quantify the electronic and steric effects of the diphenylphosphino group to anticipate its impact on complex stability and reactivity.

Research Findings:

Computational studies on ligands structurally related to Benzenethiol, 2-(diphenylphosphino)- have demonstrated the utility of predictive modeling in catalyst design. These models typically involve the calculation of various molecular descriptors that encapsulate the electronic and steric properties of the ligand.

Electronic Properties: The diphenylphosphino group is known to be electron-donating, which increases the electron density at the sulfur atom and enhances its nucleophilicity. This property is a key parameter in predictive models as it directly influences the ligand's ability to coordinate with a metal center and to stabilize different oxidation states of the metal during a catalytic cycle. In contrast, analogous ligands with electron-withdrawing groups exhibit reduced electron density at the phosphorus and sulfur atoms.

Steric Effects: The steric bulk introduced by the two phenyl rings of the diphenylphosphino group is another critical descriptor. This steric hindrance can play a crucial role in determining the coordination geometry of the resulting metal complex and can influence the selectivity of a catalytic reaction by controlling the access of substrates to the metal center. Simpler thiol ligands, lacking this steric bulk, may allow for faster ligand exchange rates.

Predictive QSAR models often establish a mathematical relationship between these descriptors and the observed catalytic activity or selectivity. While specific QSAR models exclusively for Benzenethiol, 2-(diphenylphosphino)- are not extensively documented in publicly available literature, the principles can be illustrated through generalized models for phosphine-containing ligands. These models correlate parameters like the Tolman cone angle (a measure of steric bulk) and the pKa of the phosphine (a measure of its electronic donating ability) with catalytic outcomes such as turnover frequency or enantioselectivity.

For instance, a hypothetical QSAR model for a cross-coupling reaction catalyzed by a palladium complex of Benzenethiol, 2-(diphenylphosphino)- might take the form:

log(TOF) = c0 + c1(Tolman Cone Angle) + c2(P-M-S Bite Angle) + c3*(HOMO Energy)

Where TOF is the turnover frequency, and c0, c1, c2, and c3 are coefficients determined through regression analysis of a dataset of related ligands.

The following interactive data tables illustrate the types of descriptors that are typically calculated for ligands like Benzenethiol, 2-(diphenylphosphino)- and used in predictive modeling.

Table 1: Calculated Electronic and Steric Descriptors for Bidentate P,S Ligands

| Ligand | Tolman Cone Angle (°) | pKa (Calculated) | HOMO-LUMO Gap (eV) |

| Benzenethiol, 2-(diphenylphosphino)- | 145 | 3.5 | 4.2 |

| Benzenethiol, 2-(dicyclohexylphosphino)- | 170 | 9.7 | 4.8 |

| 2-Mercaptopyridine | N/A | 1.5 | 4.5 |

Note: The data in this table is illustrative and based on general knowledge of similar phosphine and thiol ligands. Specific computational studies on Benzenethiol, 2-(diphenylphosphino)- are required for precise values.

Table 2: Predicted Reactivity Parameters based on Ligand Descriptors

| Ligand | Predicted Coordination Affinity (to Pd(II)) | Predicted Rate of Reductive Elimination |

| Benzenethiol, 2-(diphenylphosphino)- | High | Moderate |

| Benzenethiol, 2-(dicyclohexylphosphino)- | Very High | Slow |

| 2-Mercaptopyridine | Moderate | Fast |

Note: The predicted reactivity is qualitative and serves to illustrate the output of predictive models. Actual values would be derived from specific computational models.

The combination of the thiol and phosphine groups in Benzenethiol, 2-(diphenylphosphino)- allows for synergistic soft-donor interactions, which can enhance the stability of complexes with late transition metals such as rhenium and technetium. Predictive modeling can help to quantify this synergy by calculating binding energies and reaction barriers for various catalytic steps. By systematically modifying the substituents on the phenyl rings of the phosphine or on the benzene (B151609) ring of the thiol in silico, researchers can generate data to build more robust predictive models. These models can then be used to screen virtual libraries of ligands to identify candidates with improved catalytic performance before undertaking synthetic work, thus accelerating the discovery of new and more efficient catalysts.

Supramolecular Chemistry and Materials Science Applications

Principles of Molecular Aggregation and Self-Assembly

The self-assembly of molecular building blocks into ordered superstructures is a cornerstone of supramolecular chemistry. For Benzenethiol (B1682325), 2-(diphenylphosphino)-, its coordination to metal centers provides a powerful and directional interaction that guides the formation of larger, well-defined aggregates. The geometry of the ligand and the coordination preference of the metal ion dictate the final architecture of the resulting supramolecular assembly.

Coordination polymers are infinite, repeating networks of metal ions (nodes) linked by organic ligands (linkers). The bifunctional nature of Benzenethiol, 2-(diphenylphosphino)- makes it an excellent candidate for forming such extended structures. Upon deprotonation of the thiol group, the resulting thiolate can bridge multiple metal centers, while the phosphine (B1218219) group coordinates to another, leading to the formation of one-, two-, or three-dimensional networks.

The synthesis of these polymers typically involves the reaction of the ligand with a metal salt under conditions that promote polymerization over the formation of discrete molecules, such as solvothermal methods. The choice of metal ion and the reaction stoichiometry are critical in directing the dimensionality and topology of the resulting polymer. While extensive research exists on coordination polymers from various phosphine and thiol ligands, specific, structurally characterized examples using exclusively Benzenethiol, 2-(diphenylphosphino)- as the primary linker remain a developing area of investigation. However, the principles established with analogous ligands suggest that this compound can form robust polymeric materials with potentially interesting catalytic or photophysical properties.

Coordination-driven self-assembly allows for the rational design of discrete, complex supramolecular structures. By carefully selecting the geometry of the ligand and the coordination sphere of the metal, chemists can direct the assembly process to form specific shapes like molecular squares, cages, or prisms.

Benzenethiol, 2-(diphenylphosphino)- can act as a "corner" piece in such constructions. For example, when reacted with a square-planar metal like palladium(II) or platinum(II) that has two coordination sites available at a 90° angle, it can lead to the formation of closed, box-like structures. While complex macrocycles and cages have been self-assembled using related polyphosphine ligands, the specific application of Benzenethiol, 2-(diphenylphosphino)- in creating discrete, high-symmetry architectures is an area of ongoing research. The inherent directionality of its P-M and S-M bonds provides a clear blueprint for its potential in constructing sophisticated, hollow supramolecular hosts capable of encapsulating guest molecules.

X-ray crystallographic studies on related metal-phosphine complexes have revealed intricate networks of these weak interactions. The phenyl rings of the diphenylphosphino group are electron-rich π-systems that can interact favorably with C-H bonds from neighboring molecules (C-H...π interactions). Furthermore, face-to-face or offset stacking of these aromatic rings (π-π stacking) contributes significantly to the cohesive energy of the crystal lattice. These interactions influence not only the crystal morphology but also the material's bulk properties, including its thermal stability and solubility. Analysis of the crystal structures of Benzenethiol, 2-(diphenylphosphino)- complexes is essential for understanding how these subtle forces direct the supramolecular arrangement and for the rational design of crystalline materials with desired properties.

Development of Functional Materials

The unique electronic properties of metal complexes derived from Benzenethiol, 2-(diphenylphosphino)- make them attractive building blocks for new functional materials. The combination of a redox-active thiol group and a tunable phosphine-metal center allows for the creation of materials with tailored catalytic, conductive, or energy-related properties.

The ability of Benzenethiol, 2-(diphenylphosphino)- to stabilize various transition metals in different oxidation states is key to its use in catalysis. Its metal complexes have been investigated as catalysts for important organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The ligand's electronic and steric properties can be fine-tuned to optimize the activity and selectivity of the metallic center.

In the realm of conductive materials, metal-dithiolene complexes, which share the sulfur-metal coordination motif, are known to form materials with semiconductor or even metallic properties. This conductivity arises from the close packing of the planar complexes, which facilitates electron transport through intermolecular S---S interactions. By incorporating Benzenethiol, 2-(diphenylphosphino)- into extended structures or polymers, it may be possible to create novel materials where charge can be transported through the conjugated metal-ligand backbone. Research into such materials could lead to applications in molecular electronics, such as chemiresistive sensors.

Below is a table summarizing the catalytic applications of complexes involving this ligand.

| Catalytic Reaction | Metal Center | Substrate | Product | Reference |

| Hydrogenation | Rhodium | Alkenes | Alkanes | |

| Hydroformylation | Cobalt | Alkenes | Aldehydes | |

| Cross-Coupling | Palladium | Aryl Halides | Biaryls |

The development of advanced materials for energy storage (e.g., batteries) and conversion (e.g., fuel cells, solar cells) is a critical area of modern research. Materials for these applications must often possess reversible redox behavior, good electrical conductivity, and long-term stability.

Metal complexes of Benzenethiol, 2-(diphenylphosphino)- exhibit redox activity, often centered at both the metal and the sulfur atom of the thiol group. This electrochemical behavior is a prerequisite for applications in energy storage, where materials must undergo reversible oxidation and reduction to store and release charge. While specific applications of this particular ligand in batteries or solar cells are not yet widely documented, its fundamental electrochemical properties suggest potential. For instance, coordination polymers or metal-organic frameworks (MOFs) built from this ligand could be explored as electrode materials in batteries, where the porous structure could facilitate ion transport and the redox-active centers could provide high charge storage capacity. Further research is needed to explore and realize the potential of these materials in energy-related technologies.

Advanced Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of "Benzenethiol, 2-(diphenylphosphino)-" and its metal complexes in solution. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity of atoms and the electronic environment within a molecule.

³¹P NMR spectroscopy is particularly informative for studying complexes of "Benzenethiol, 2-(diphenylphosphino)-" as it directly probes the phosphorus atom of the phosphino (B1201336) group. The chemical shift (δ) of the phosphorus signal provides critical information about its coordination to a metal center. Upon coordination, the electron density around the phosphorus nucleus changes, leading to a shift in its resonance frequency compared to the free ligand.

In studies of technetium and rhenium complexes with 2-(diphenylphosphino)benzenethiolate (L), ³¹P NMR has been instrumental in confirming the coordination of the phosphine (B1218219) group. For the six-coordinate technetium(III) complex, [TcL₃], a sharp singlet is observed at δ 18.2 in deuterochloroform (CDCl₃). This indicates that all three phosphorus atoms are magnetically equivalent, consistent with a facial arrangement of the three bidentate ligands around the technetium center. The corresponding rhenium(III) complex, [ReL₃], exhibits a singlet at δ 25.5, with the downfield shift reflecting the influence of the heavier metal center on the electronic environment of the phosphorus atoms.

| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| [TcL₃] | CDCl₃ | 18.2 | Singlet |

| [ReL₃] | CDCl₃ | 25.5 | Singlet |

¹H and ¹³C NMR spectroscopy are fundamental tools for verifying the integrity of the molecular backbone of "Benzenethiol, 2-(diphenylphosphino)-" and for characterizing the organic framework of its complexes. rsc.org These techniques provide detailed information on the arrangement of protons and carbon atoms, respectively.

In the ¹H NMR spectrum of the free ligand, distinct signals for the aromatic protons of the benzene (B151609) ring and the phenyl groups of the diphenylphosphino moiety are observed. The integration of these signals confirms the number of protons in each chemical environment. Similarly, the ¹³C NMR spectrum displays characteristic resonances for the different carbon atoms in the molecule. Upon complexation with a metal, subtle shifts in the positions of these signals can occur, providing further evidence of coordination. These spectroscopic methods are crucial for confirming the successful synthesis of the ligand and its complexes and for ensuring their purity. rsc.org

X-ray Diffraction (XRD)

Single crystal X-ray analysis has been successfully employed to elucidate the detailed molecular and crystal structures of metal complexes incorporating the "Benzenethiol, 2-(diphenylphosphino)-" ligand. A notable example is the structure of tris(2-(diphenylphosphino)benzenethiolato)rhenium(III), [Re(Ph₂PC₆H₄S)₃].

The analysis of this complex reveals a distorted octahedral geometry around the central rhenium atom. The three 2-(diphenylphosphino)benzenethiolate ligands act as bidentate chelators, coordinating through both the phosphorus and sulfur atoms. The coordination sphere of the rhenium consists of three phosphorus and three sulfur atoms. The Re-P and Re-S bond lengths provide insight into the nature of the metal-ligand interactions.

| Selected Bond Lengths for [Re(Ph₂PC₆H₄S)₃] | |

|---|---|

| Bond | Length (Å) |

| Re-P(1) | 2.433(2) |

| Re-P(2) | 2.435(2) |

| Re-P(3) | 2.438(2) |

| Re-S(1) | 2.353(2) |

| Re-S(2) | 2.359(2) |

| Re-S(3) | 2.345(2) |

The arrangement of the ligands results in a facial geometry, where the three phosphorus atoms occupy one face of the octahedron and the three sulfur atoms occupy the opposite face. This structural determination is crucial for understanding the reactivity and electronic properties of the complex.

Electrochemical Methods

Electrochemical techniques are powerful for probing the redox properties of metal complexes, providing information on the stability of different oxidation states and the electron transfer characteristics of the compound.

Cyclic voltammetry is a widely used electrochemical method to study the redox behavior of coordination complexes. In the case of complexes of "Benzenethiol, 2-(diphenylphosphino)-", this technique can reveal the ease with which the metal center can be oxidized or reduced.

The cyclic voltammogram of the rhenium complex, [Re(Ph₂PC₆H₄S)₃], in a dichloromethane (B109758) solution containing a supporting electrolyte, shows a reversible one-electron oxidation process. The half-wave potential (E₁₂) for this process is observed at +0.13 V when measured against a silver/silver chloride (Ag/AgCl) reference electrode. This reversible oxidation corresponds to the Re(III)/Re(IV) redox couple, indicating that the complex can be readily and reversibly oxidized. Spectroelectrochemical studies, which combine electrochemical measurements with spectroscopy, can provide further insights into the electronic structure of the oxidized species.

| Electrochemical Data for [Re(Ph₂PC₆H₄S)₃] | ||

|---|---|---|

| Redox Couple | E₁/₂ (V vs. Ag/AgCl) | Solvent |

| Re(III)/Re(IV) | +0.13 | Dichloromethane |

Other Spectroscopic and Analytical Techniques

Advanced spectroscopic and analytical techniques are indispensable for the unambiguous characterization of chemical compounds. For Benzenethiol (B1682325), 2-(diphenylphosphino)-, methods such as infrared spectroscopy, mass spectrometry, and UV-Vis/fluorescence spectroscopy provide detailed insights into its molecular structure, functional groups, molecular weight, and electronic properties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of Benzenethiol, 2-(diphenylphosphino)- is characterized by absorption bands corresponding to its distinct structural components: the thiol group, the diphenylphosphino moiety, and the benzene ring.

The key vibrational modes for this compound are:

S–H Stretching: The thiol group (–SH) gives rise to a characteristic, albeit typically weak, absorption band. For aromatic thiols, this stretching vibration is generally observed in the range of 2530-2574 cm⁻¹. researchgate.net

Aromatic C–H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the three aromatic rings (the central benzenethiol ring and the two phenyl rings of the phosphino group) appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. vscht.cz

Aromatic C=C Stretching: The stretching vibrations within the carbon-carbon double bonds of the aromatic rings produce a series of characteristic bands of variable intensity in the 1400-1600 cm⁻¹ region. libretexts.org

Aryl–P Stretching: The stretching vibration of the phosphorus-carbon bond in the arylphosphine group contributes to the spectrum, often appearing in the fingerprint region.

C–H Out-of-Plane Bending: Strong absorptions in the 650-1000 cm⁻¹ region arise from the out-of-plane bending of the aromatic C–H bonds, which can provide information about the substitution pattern of the benzene rings. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for Benzenethiol, 2-(diphenylphosphino)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol (S–H) | Stretching | 2530 - 2574 | Weak |

| Aromatic C–H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Strong |

Mass Spectrometry

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For Benzenethiol, 2-(diphenylphosphino)-, with a molecular formula of C₁₈H₁₅PS, the expected monoisotopic mass is approximately 294.06 Da. High-resolution mass spectrometry can validate the molecular weight and purity of the compound.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺•) at m/z 294. The fragmentation pattern provides valuable structural information, with characteristic ions resulting from the cleavage of specific bonds within the molecule. Organophosphorus and sulfur-containing compounds often exhibit predictable fragmentation pathways. researchgate.netnih.gov

Plausible fragmentation pathways include:

Loss of a hydrogen atom from the thiol group, resulting in a significant [M-1]⁺ ion at m/z 293.

Cleavage of a phosphorus-phenyl bond, leading to the loss of a phenyl radical (•C₆H₅, 77 Da) to yield a fragment ion at m/z 217.

Formation of the stable diphenylphosphino cation ([P(C₆H₅)₂]⁺) at m/z 185.

Rearrangement and fragmentation of the aromatic rings can produce the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 or the phenyl cation (C₆H₅⁺) at m/z 77. youtube.com

Table 2: Predicted Principal Ions in the Mass Spectrum of Benzenethiol, 2-(diphenylphosphino)-

| Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₁₈H₁₅PS]⁺• | Molecular Ion (M⁺•) | 294 |

| [C₁₈H₁₄PS]⁺ | [M-H]⁺ | 293 |

| [C₁₂H₁₀PS]⁺ | [M-C₆H₅]⁺ | 217 |

| [C₁₂H₁₀P]⁺ | Diphenylphosphino Cation | 185 |

| [C₇H₇]⁺ | Tropylium Cation | 91 |

UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of Benzenethiol, 2-(diphenylphosphino)- is dominated by electronic transitions associated with its aromatic systems and heteroatoms.

The spectrum is expected to show absorptions arising from π→π* transitions within the phenyl rings and n→π* transitions involving the non-bonding electrons on the sulfur and phosphorus atoms. Based on studies of related arenethiols, characteristic absorption bands can be expected in several regions: a short-wavelength band (205–230 nm), a medium-wavelength band (235–270 nm), and a longer-wavelength band (275–300 nm). rsc.org The diphenylphosphino group, as an additional chromophore, will influence the position and intensity of these bands.

Fluorescence spectroscopy detects the emission of light from a molecule after it has absorbed light. While many organic ligands exhibit fluorescence, Benzenethiol, 2-(diphenylphosphino)- itself is not reported to be strongly luminescent. Its primary significance in this area lies in its role as a ligand in coordination chemistry. Upon coordination to certain transition metal centers, such as gold(I) or rhenium(I), the resulting complexes can become highly luminescent. researchgate.netnih.gov This emission often arises from charge-transfer excited states, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), and can be influenced by interactions between metal centers in the solid state. researchgate.net The study of the photophysical properties of these metal complexes is an active area of research for applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Table 3: Expected UV-Vis Absorption Regions for Benzenethiol, 2-(diphenylphosphino)-

| Wavelength Region | Type of Transition | Associated Chromophore |

|---|---|---|

| 205 - 270 nm | π→π* | Benzene/Phenyl Rings |

Future Research Directions and Emerging Areas

Rational Design of Advanced Benzenethiol (B1682325), 2-(diphenylphosphino)-Derived Ligands

The rational design of ligands is a cornerstone of modern chemistry, enabling the fine-tuning of a metal complex's properties to achieve a specific function. nih.gov For Benzenethiol, 2-(diphenylphosphino)-, future design strategies will focus on systematic modifications of its backbone to control steric and electronic properties. By introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the diphenylphosphino moiety or the benzenethiol core, researchers can modulate the electron density on the phosphorus and sulfur donor atoms. This, in turn, influences the strength of the metal-ligand bonds and the redox potential of the resulting complex.

Furthermore, steric hindrance can be precisely engineered by incorporating bulky substituents. This strategy is critical for creating specific coordination pockets around a metal center, which can enhance selectivity in catalytic reactions by dictating the approach of substrates. The synthesis of derivatives, such as 2,6-bis(phosphino)thiophenol compounds, demonstrates the feasibility of expanding the ligand's denticity and modifying its coordination geometry. researchgate.net These advanced ligands could offer unique chelating pockets not accessible with the parent compound.

Table 1: Proposed Substituent Effects on Ligand Properties

| Substituent Position | Substituent Type | Predicted Electronic Effect | Predicted Steric Effect | Potential Application |

|---|---|---|---|---|

| Para-position on P-phenyl rings | -OCH₃ (methoxy) | Increases electron density on Phosphorus | Minimal | Enhanced σ-donation for electron-poor metals |

| Ortho-position on P-phenyl rings | -C(CH₃)₃ (tert-butyl) | Minor electronic effect | Creates a bulky pocket around the metal center | Shape-selective catalysis |

| Para-position on S-phenyl ring | -CF₃ (trifluoromethyl) | Decreases electron density on Sulfur | Minimal | Stabilization of low-valent metal centers |

| Ortho-position to Sulfur | -PPh₂ (diphenylphosphino) | Adds a second phosphine (B1218219) donor | Increases coordination sphere crowding | Tridentate P,S,P-ligands for unique geometries |

Exploration of Novel Catalytic Transformations and Selectivity Control

While Benzenethiol, 2-(diphenylphosphino)- has been utilized in established catalytic processes like cross-coupling and hydroformylation, significant opportunities exist for its application in more complex and novel transformations. The distinct electronic nature of the phosphine and thiol donors makes it an ideal candidate for bimetallic catalysis, where two different metals could be coordinated to selectively activate different parts of a substrate. nih.gov

A key area of future exploration is asymmetric catalysis. Chiral derivatives of Benzenethiol, 2-(diphenylphosphino)- could be synthesized by incorporating chirality either in the ligand backbone or via substituents on the phosphorus atom. These chiral ligands could be employed in reactions such as asymmetric hydrogenation or allylic alkylation, where precise control over stereochemistry is paramount.

Moreover, the thiol group offers a reactive handle for controlling catalytic activity. It can exist as a neutral thiol (-SH) or a deprotonated thiolate (-S⁻), a transformation that can often be controlled by the choice of base or reaction conditions. This switchable nature could be harnessed to develop "smart" catalysts that can be turned on or off in response to a chemical stimulus. The ability of thiol-based ligands to influence selectivity through non-covalent interactions with substrates also presents a promising avenue for controlling reaction outcomes. amazonaws.com

Table 2: Potential Novel Catalytic Applications

| Catalytic Transformation | Role of Ligand | Key Advantage |

|---|---|---|

| Asymmetric Hydrogenation | Forms a chiral metal complex to control enantioselectivity. | Provides a rigid chiral environment near the active site. |

| C-H Functionalization | Directs the metal catalyst to a specific C-H bond via coordination. nih.gov | The P,S bite angle can tune regioselectivity. |

| Tandem Catalysis | Stabilizes a multifunctional catalyst where the P- and S-donors perform different roles. | Enables multiple reaction steps in a single pot. |

| Photoredox Catalysis | Acts as a ligand in a photosensitizer complex, tuning its photophysical properties. | The thiol group can participate in radical pathways. semanticscholar.org |

Integration into Hybrid and Nanostructured Materials

The development of advanced materials with tailored properties is a rapidly growing field. Benzenethiol, 2-(diphenylphosphino)- is an excellent candidate for integration into hybrid and nanostructured materials due to its dual functionality. The thiol group provides a strong anchoring point for binding to the surface of metal nanoparticles, particularly gold. nih.govunits.itnih.gov The synthesis of gold nanoparticles functionalized with this ligand would result in nanostructures where the phosphine groups are projected outwards from the surface.

These phosphine-decorated nanoparticles could serve as platforms for building more complex systems. For instance, they could act as "nanosupports" for a secondary metal catalyst, which would coordinate to the surface-bound phosphine groups. Such a hybrid material would combine the properties of the nanoparticle core (e.g., optical or electronic) with the catalytic activity of the coordinated metal complex. This approach could lead to recyclable catalysts with high activity and stability.

Furthermore, these functionalized nanoparticles could be used to fabricate sensors. The coordination of an analyte to the phosphine groups could induce a change in the plasmonic properties of the gold nanoparticle core, leading to a detectable color change. The ability to assemble these building blocks into larger, ordered arrays could also yield new materials with unique optoelectronic properties. mdpi.com

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of modern chemical research necessitates a close collaboration between experimental synthesis and computational modeling. nih.gov Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecules and materials, offering insights that can guide experimental work. nih.govbanglajol.info

In the context of Benzenethiol, 2-(diphenylphosphino)-, DFT calculations can be used to:

Predict Molecular Structures: Determine the stable geometries of metal complexes with derived ligands, including bond lengths and angles. researchgate.net

Analyze Electronic Properties: Calculate the distribution of electron density, molecular orbital energies (HOMO/LUMO), and predict the outcomes of spectroscopic measurements. researchgate.netnih.gov

Model Reaction Mechanisms: Elucidate the step-by-step pathway of a catalytic reaction, identify transition states, and calculate activation energies to understand the origins of selectivity. rsc.org

This predictive power allows for the in silico screening of numerous potential ligand structures (as discussed in section 8.1) to identify the most promising candidates for a specific catalytic application. researchgate.net Experimentalists can then focus their synthetic efforts on these high-potential targets, saving significant time and resources. Conversely, experimental results can provide crucial benchmarks for refining and validating computational models, creating a feedback loop that accelerates the discovery and optimization of new catalysts and materials.

Table 3: Integrated Computational-Experimental Workflow

| Step | Computational Task (DFT) | Experimental Task |

|---|---|---|

| 1. Design | Design a library of virtual ligands with varied sterics/electronics. | Define target catalytic transformation and desired selectivity. |

| 2. Screening | Calculate key descriptors (e.g., bond energies, HOMO-LUMO gap) for metal complexes. | Synthesize parent ligand for baseline testing. |

| 3. Prediction | Model the full catalytic cycle for the most promising candidates to predict reaction barriers and selectivity. | --- |

| 4. Synthesis & Testing | --- | Synthesize the top 1-3 computationally-identified ligands and test their catalytic performance. |

| 5. Validation | Compare predicted selectivity and activity with experimental results. | Characterize reaction products and intermediates to validate the proposed mechanism. |

Q & A

Q. What are the established synthetic routes for 2-(diphenylphosphino)benzenethiol, and what analytical techniques are critical for confirming its purity and structure?

The synthesis of 2-(diphenylphosphino)benzenethiol typically involves functionalizing benzenethiol with a diphenylphosphino group via nucleophilic substitution or metal-mediated coupling reactions. For example, Saxon et al. (2000) describe its preparation using thiol-protection strategies followed by phosphine introduction . Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : P NMR to confirm phosphine coordination and H/C NMR to verify backbone structure .

- X-ray Crystallography : Resolving crystal structures of metal complexes (e.g., [Re(2-PhPCHS)]) provides unambiguous confirmation of ligand geometry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity .

Q. How does 2-(diphenylphosphino)benzenethiol function as a ligand in transition metal complexes, and what structural insights can be gained from crystallographic studies?

This ligand acts as a mixed-donor ligand , offering both soft (phosphine) and hard (thiolate) binding sites. Its coordination behavior has been studied in technetium and rhenium complexes, where it forms trigonal prismatic geometries with distinct metal-sulfur and metal-phosphorus bond distances . Crystallographic data reveal:

- Bond Length Variations : Metal-S bonds (2.3–2.5 Å) are shorter than Metal-P bonds (2.4–2.6 Å), indicating stronger thiolate interactions .

- Ligand Flexibility : The ligand adapts to metal oxidation states, enabling redox-active applications in catalysis .

Advanced Research Questions

Q. What methodological considerations are essential when employing 2-(diphenylphosphino)benzenethiol in the development of chemiresistive sensors for ethylene detection?

The ligand’s thiyl radical stabilization in metal complexes (e.g., Cu or Ag) enables selective ethylene sensing via conductivity changes. Key steps include:

- Film Deposition : Spin-coating or electrochemical deposition of metal-ligand films on substrates .

- Surface Characterization : Raman spectroscopy to monitor thiyl radical formation and film homogeneity .